5-Bromo-2-piperidin-3-YL-benzooxazole
Description
Historical Context and Development
The development of this compound emerges from the broader historical progression of benzoxazole chemistry, which has evolved significantly since the initial discovery of the benzoxazole scaffold. The systematic exploration of brominated benzoxazole derivatives gained momentum as researchers recognized the profound impact that halogen substitution could have on molecular properties and biological activity. The specific incorporation of bromine at the 5-position of the benzoxazole ring, combined with the strategic placement of a piperidine moiety at the 2-position, represents a deliberate synthetic strategy aimed at enhancing both chemical reactivity and potential biological interactions.
The compound's Chemical Abstracts Service number 885275-09-2 indicates its relatively recent formal registration in chemical databases, reflecting the modern era of systematic heterocyclic compound development. The evolution of this particular derivative can be traced to advances in understanding structure-activity relationships within the benzoxazole family, where researchers began to appreciate how specific substitution patterns could dramatically alter compound properties. The piperidine substituent at position 3 was specifically chosen based on its ability to introduce both conformational flexibility and potential binding interactions with biological targets.
Current commercial availability from specialized chemical suppliers demonstrates the compound's recognized value in research applications, with typical purities reaching 97 percent and pricing structures that reflect its specialized synthesis requirements. The compound's development represents the culmination of decades of heterocyclic chemistry advancement, where traditional synthetic methodologies have been refined to produce increasingly sophisticated molecular architectures.
Classification within Heterocyclic Chemistry
This compound belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazole ring system. Within this classification, the compound represents a substituted benzoxazole derivative where the core scaffold has been modified through both halogenation and the introduction of a saturated nitrogen-containing heterocycle. The oxazole portion contributes a five-membered aromatic ring containing both nitrogen and oxygen heteroatoms, while the fused benzene ring provides additional aromatic stability and potential sites for further functionalization.
The bromine substituent at the 5-position classifies this compound within the broader category of halogenated benzoxazoles, which are known for their enhanced electrophilic character and potential for further synthetic elaboration through cross-coupling reactions. The piperidine substituent introduces a six-membered saturated nitrogen heterocycle, creating a compound that bridges the gap between purely aromatic heterocycles and mixed aromatic-aliphatic systems. This dual heterocyclic nature places the compound within a specialized subset of benzoxazole derivatives that exhibit unique conformational properties and binding characteristics.
From a structural chemistry perspective, the compound exhibits characteristics typical of both aromatic and aliphatic systems, with the benzoxazole core providing planarity and electronic delocalization, while the piperidine ring introduces three-dimensional character and conformational flexibility. The InChI key WGMCAXXDWZXUHA-UHFFFAOYSA-N provides a unique identifier that reflects this complex structural arrangement. The molecular weight of 281.15 grams per mole positions it within the optimal range for many pharmaceutical applications, where molecular size considerations are crucial for biological activity and pharmacokinetic properties.
Significance in Chemical Research
The research significance of this compound spans multiple scientific disciplines, with particular prominence in pharmaceutical development and medicinal chemistry research. The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. This application reflects the broader recognition that benzoxazole derivatives possess inherent biological activity and can serve as privileged scaffolds in drug discovery programs.
In biological research contexts, the compound has found utility in studies investigating receptor interactions, where researchers employ it to understand mechanisms of action for various biological pathways. The structural features of the compound, particularly the combination of the benzoxazole core with the piperidine substituent, create a molecular architecture that can interact with multiple biological targets through different binding modes. This versatility makes it an valuable tool compound for exploring structure-activity relationships and understanding how molecular modifications translate to biological effects.
The compound's significance extends to material science applications, where it contributes to the formulation of advanced materials with enhanced properties such as thermal stability and electrical conductivity. This application area reflects the growing recognition that heterocyclic compounds can serve functions beyond traditional pharmaceutical applications, contributing to the development of functional materials with specialized properties. The benzoxazole scaffold is particularly valued in materials applications due to its aromatic stability and potential for electronic interactions.
In organic synthesis, this compound acts as a versatile building block that enables chemists to create complex molecules efficiently. The bromine substituent provides a reactive handle for cross-coupling reactions, while the piperidine moiety offers opportunities for further functionalization through nitrogen chemistry. This synthetic versatility has made the compound a valuable reagent in academic and industrial research laboratories.
Table 1: Physical and Chemical Properties of this compound
Relationship to Benzoxazole Family of Compounds
This compound represents a sophisticated derivative within the extensive benzoxazole family of compounds, which are recognized for their diverse biological activities and synthetic utility. The benzoxazole scaffold itself is an aromatic organic compound with the molecular formula C7H5NO, consisting of a benzene ring fused to an oxazole ring structure. This fundamental scaffold has served as the foundation for numerous pharmaceutical drugs and research compounds due to its inherent stability and capacity for functionalization.
Within the benzoxazole family, compounds are known to exhibit remarkable biological diversity, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activities. The specific substitution pattern found in this compound positions it among the more structurally complex members of this family, where multiple functional groups contribute to enhanced biological activity and synthetic versatility. The presence of the bromine atom introduces halogen bonding capabilities and provides a site for further chemical modification through cross-coupling reactions.
Comparative analysis with other benzoxazole derivatives reveals that the piperidine substituent at the 2-position is particularly significant for biological activity. Research has demonstrated that benzoxazole derivatives containing various amine substituents exhibit potent anticancer activity, with the specific nature of the amine group significantly influencing overall biological profile. The piperidine ring in the target compound provides a saturated nitrogen heterocycle that can engage in hydrogen bonding and other non-covalent interactions with biological targets.
The relationship between this compound and other family members is further illustrated by structure-activity relationship studies that have identified key structural features contributing to biological activity. The 5-position bromine substitution aligns with findings that halogen substitution at this position can enhance anticancer activity, as demonstrated in studies of related benzoxazole derivatives. This positional preference reflects the electronic and steric effects that bromine substitution introduces to the benzoxazole system.
Table 2: Comparison of Selected Benzoxazole Derivatives and Their Applications
The structural relationship between this compound and other benzoxazole family members also extends to synthetic methodologies. Many benzoxazole derivatives can be synthesized using similar reaction sequences, typically involving the cyclization of appropriately substituted 2-aminophenol derivatives with carboxylic acid derivatives or their synthetic equivalents. The specific synthesis of the piperidine-substituted derivative requires additional considerations for introducing the saturated heterocyclic substituent, often through nucleophilic substitution or coupling reactions.
Recent advances in benzoxazole chemistry have emphasized the development of sustainable synthetic approaches, including microwave-assisted synthesis, ultrasonic activation, and mechanochemical reactions. These methodological advances have particular relevance for the synthesis of complex derivatives like this compound, where traditional synthetic approaches may be limited by harsh reaction conditions or poor yields. The evolution of synthetic methodology continues to expand the accessible chemical space within the benzoxazole family, enabling the preparation of increasingly sophisticated derivatives with enhanced biological and materials properties.
Properties
IUPAC Name |
5-bromo-2-piperidin-3-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCAXXDWZXUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679991 | |
| Record name | 5-Bromo-2-(piperidin-3-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-09-2 | |
| Record name | 5-Bromo-2-(3-piperidinyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(piperidin-3-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-piperidin-3-yl-benzooxazole typically follows a sequence involving:
- Construction or acquisition of a 5-bromo-substituted benzoxazole core,
- Introduction of the piperidin-3-yl substituent at the 2-position of the benzoxazole ring,
- Control of reaction conditions to maintain regioselectivity and yield.
The synthetic route is often modular, allowing for variations in starting materials and reagents depending on availability and desired purity.
Preparation of 5-Bromo-1,3-benzoxazole Core
A key intermediate in the synthesis is 5-bromo-1,3-benzoxazole or its methyl derivative, which can be prepared via cyclization of 2-amino-4-bromophenol derivatives.
- The 2-amino-4-bromophenol is prepared by reduction of 2-nitro-4-bromophenol, which itself is synthesized by nitration of 4-bromophenol under controlled conditions (15-20 °C).
- Careful control of nitration time is critical to avoid side reactions and debromination.
Bromination of Benzoxazole or Pyrimidine Precursors
Electrophilic aromatic substitution with bromine is used to introduce the bromine substituent at the 5-position of the benzoxazole or related heterocyclic ring.
This bromination step is critical for regioselective substitution and subsequent coupling reactions.
Installation of Piperidin-3-yl Substituent
The piperidin-3-yl group is introduced via nucleophilic substitution or coupling reactions involving piperidine derivatives and the brominated benzoxazole.
- Commonly, 5-bromo-2-methylbenzoxazole or related intermediates undergo lithiation at low temperature (-78 °C) using n-butyllithium, followed by reaction with piperidine or its derivatives.
- Cross-coupling techniques such as Pd-catalyzed Suzuki or Buchwald-Hartwig reactions are employed to attach piperidine rings or related heterocycles to the benzoxazole core.
Representative Synthetic Route Example
A patent describing a related pyrimidine-piperidine intermediate provides insight into a multi-step synthesis involving bromination, coupling, elimination, and hydrogenation steps:
| Step No. | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of 2-methylpyrimidine | Bromine in acetic acid, reflux overnight | 5-bromo-2-methylpyrimidine |
| 2 | Coupling with N-benzylpiperidine ketone | THF, -78 °C, n-BuLi, 3 h stirring | 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol |
| 3 | Acid-catalyzed cyclization | Ethanol, conc. HCl, reflux 4 h | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine |
| 4 | Catalytic hydrogenation | Hydrogenation catalyst | Final piperidinyl-substituted product |
Though this route is for a pyrimidine derivative, the methodology parallels the benzoxazole synthesis in terms of bromination, lithiation, and piperidine coupling steps.
Summary Table of Key Preparation Steps for this compound
Research Findings and Optimization Notes
- Introduction of bromine at the 5-position enhances biological activity and provides a handle for further functionalization.
- Low-temperature lithiation is critical to prevent side reactions and maintain regioselectivity.
- Pd-catalyzed coupling reactions require careful degassing and base selection (e.g., potassium carbonate) to optimize yields.
- Microwave-assisted reactions have been reported to reduce reaction times in coupling steps.
- The choice of solvents (THF, toluene, ethanol) and reaction temperatures are optimized depending on the step to balance reactivity and stability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-piperidin-3-YL-benzooxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzooxazoles.
Scientific Research Applications
Chemistry
5-Bromo-2-piperidin-3-YL-benzooxazole serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create more complex molecules. For example:
- Oxidation Reactions: Can lead to the formation of carboxylic acids or ketones.
- Reduction Reactions: Yield alcohols or amines.
- Substitution Reactions: Generate substituted benzooxazoles.
Biology
In biological research, this compound acts as a probe to study cellular processes. Its interactions with specific molecular targets can provide insights into various biological pathways. Notably:
- It has been investigated for its potential to inhibit certain enzymes involved in lipid metabolism, which is crucial for understanding diseases such as Gaucher’s and Krabbe’s diseases .
Medicine
The therapeutic potential of this compound is significant:
- It is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancers .
- Studies have indicated its effectiveness in reducing toxic lipid levels in animal models of lysosomal storage diseases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Lead Optimization of Benzoxazolone Carboxamides | Neuropathic Disorders | Demonstrated significant reduction in toxic lipid levels in animal models after administration of derivatives . |
| Benzimidazole and Benzoxazole Derivatives | Alzheimer's Disease | Explored effectiveness against neurodegenerative conditions, indicating potential therapeutic pathways for 5-Bromo derivatives . |
| Development of New Drugs | Cancer and Infectious Diseases | Highlighted the compound's role in drug development targeting various diseases . |
Mechanism of Action
The mechanism by which 5-Bromo-2-piperidin-3-YL-benzooxazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and benzooxazole ring structure play crucial roles in these interactions, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Brominated Benzoxazoles
The following table summarizes key analogs and their properties:
*Similarity scores derived from structural comparisons in and .
Key Observations:
- Lipophilicity (LogP): The piperidinyl substituent in the target compound increases LogP compared to pyridine or methyl analogs due to its aliphatic nature .
- Polar Surface Area: The piperidine group elevates the topological polar surface area (TPSA), suggesting improved solubility in polar solvents compared to methyl or chloro derivatives .
- Bioactivity: Piperidine-containing analogs are more likely to engage in hydrogen bonding with biological targets, a trait exploited in drug design for kinase inhibitors .
Structural and Functional Divergence
- 5-Bromo-2-methyl-1,3-benzoxazole : The methyl group reduces steric hindrance compared to piperidinyl, favoring membrane permeability but limiting target specificity.
- 5-Bromo-2-chlorobenzo[d]oxazole : Chlorine’s electronegativity increases metabolic stability but may reduce solubility compared to nitrogen-containing substituents.
Biological Activity
5-Bromo-2-piperidin-3-YL-benzooxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The structure features a piperidine ring and a bromine substituent, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of benzoxazole derivatives, including this compound, have been extensively studied. The following sections outline key findings related to its pharmacological properties.
Anticancer Activity
Benzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound exhibit activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| A549 | 15.0 | |
| PC3 | 10.0 |
Antimicrobial Activity
Research has shown that benzoxazole derivatives possess antimicrobial properties. For example, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of success. Some derivatives exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzoxazole derivatives in models of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase activity, which is crucial for cognitive function .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzoxazole derivatives. Modifications to the piperidine ring and the introduction of halogens or other functional groups can significantly affect potency and selectivity.
Key Findings:
- Bromine Substitution : The presence of bromine at the 5-position enhances lipophilicity and may improve cellular uptake.
- Piperidine Modifications : Alterations to the piperidine structure can affect binding affinity to target enzymes or receptors.
Case Studies
- Lead Optimization Studies : Research focusing on lead optimization has revealed that certain modifications to the benzoxazole scaffold can enhance potency against specific targets such as acid ceramidase in models of lysosomal storage disorders .
- In Vivo Studies : In animal models, compounds derived from benzoxazoles have shown significant reductions in disease markers related to neurodegeneration, indicating their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-piperidin-3-yl-benzooxazole, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation of piperidine derivatives with brominated salicylaldehyde precursors under acidic conditions. Polyphosphoric acid or phosphorus oxychloride is commonly used to facilitate cyclization of the benzoxazole ring . Optimization involves varying reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product. Monitoring reaction progress with TLC or HPLC ensures reproducibility .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use SHELX programs for crystallographic refinement, leveraging intensity data from single-crystal diffraction experiments. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry . Complementary techniques include H/C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary assays are suitable for assessing the biological activity of this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For receptor-binding studies, radioligand displacement assays (e.g., H-labeled competitors) provide IC values. Cell viability assays (MTT or ATP-luminescence) in cancer or immune cell lines can screen for cytotoxicity or immunomodulatory effects, as seen in benzoxazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis using factorial design?
- Methodological Answer : Implement a factorial design to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design tests three factors at two levels (high/low). Response surface methodology (RSM) further refines optimal conditions. Computational tools like ICReDD’s reaction path search algorithms integrate quantum chemical calculations to predict favorable pathways, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. HRMS)?
- Methodological Answer : Discrepancies may arise from isotopic impurities, solvent artifacts, or conformational dynamics. Cross-validate with multiple techniques:
- NMR : Use deuterated solvents and 2D experiments (COSY, HSQC) to resolve overlapping signals.
- HRMS : Compare experimental m/z with theoretical values (≤2 ppm error).
- XRD : Confirm stereochemistry and bond lengths .
Replicate analyses across independent labs to rule out instrument-specific biases.
Q. What strategies are effective for isolating enantiomers of this compound?
- Methodological Answer : Chiral resolution via preparative HPLC with amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB). Alternatively, synthesize enantiopure intermediates using asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) before cyclization. Circular dichroism (CD) spectroscopy validates enantiomeric excess (ee) .
Q. How can solubility and stability issues in aqueous buffers be mitigated during biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility. Stability studies (pH 7.4 PBS, 37°C) monitored via LC-MS identify degradation products. Lyophilization with cryoprotectants (trehalose) improves long-term storage .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ isotopic labeling (e.g., N-piperidine) to track binding sites via NMR or mass spectrometry. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational changes. Surface plasmon resonance (SPR) quantifies kinetic parameters (k/k) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
